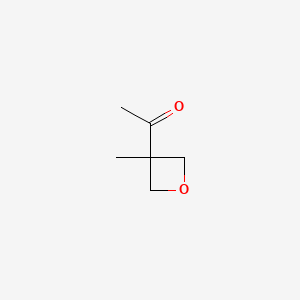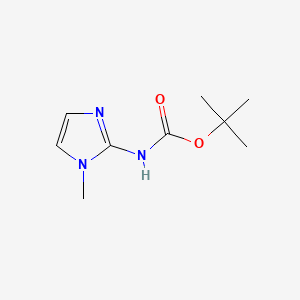
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate, also known as tBu-MIC, is a carbamate derivative that has been used in various scientific research applications. This compound is synthesized using a simple and efficient method, making it a popular choice for many researchers. In
Wirkmechanismus
The mechanism of action of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate involves the formation of a covalent bond between the carbamate group of the compound and the active site of the enzyme. This covalent bond inhibits the activity of the enzyme, leading to a decrease in the physiological function that the enzyme is responsible for.
Biochemical and Physiological Effects
Tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for the proper functioning of the nervous system. This inhibition can lead to an increase in the levels of acetylcholine, which can have various effects on the body, including improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is its simple and efficient synthesis method. This makes it a popular choice for many researchers who require the compound for their experiments. However, one of the limitations of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is its potential toxicity. It is important to handle this compound with care and to follow all safety protocols when working with it.
Zukünftige Richtungen
There are several future directions for the use of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate in scientific research. One potential area is the development of new drugs that target the enzymes inhibited by tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate. Another area is the investigation of the physiological effects of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate, particularly its effects on the nervous system. Additionally, tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate could be used as a tool in the study of enzyme kinetics and inhibition.
Conclusion
In conclusion, tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate is a carbamate derivative that has been used in various scientific research applications. Its simple and efficient synthesis method, potent enzyme inhibition, and potential for drug development make it a popular choice for researchers. However, its potential toxicity and the need for careful handling should not be overlooked. There are several future directions for the use of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate in scientific research, and it will be interesting to see how this compound is utilized in the years to come.
Synthesemethoden
The synthesis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate involves the reaction of tert-butyl isocyanate with 1-methylimidazole in the presence of a base. The reaction is carried out in a suitable solvent such as acetonitrile or dichloromethane, and the product is obtained after purification by column chromatography. This method is simple and efficient, with a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and are potential targets for the development of new drugs.
Eigenschaften
IUPAC Name |
tert-butyl N-(1-methylimidazol-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-10-5-6-12(7)4/h5-6H,1-4H3,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUAPIZEJRXDOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719112 |
Source


|
| Record name | tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | |
CAS RN |
1279822-69-3 |
Source


|
| Record name | tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

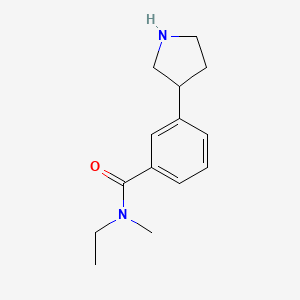
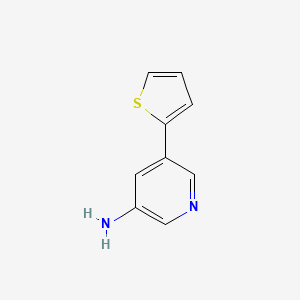
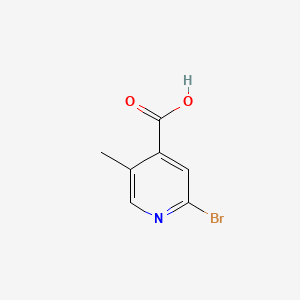

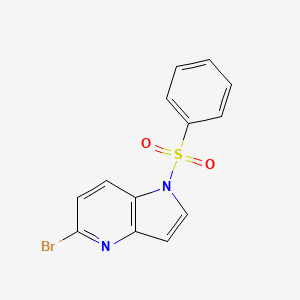
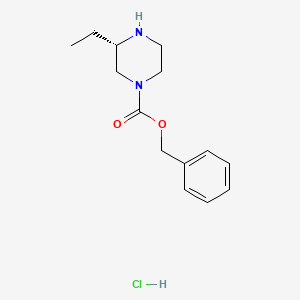
![1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B572251.png)
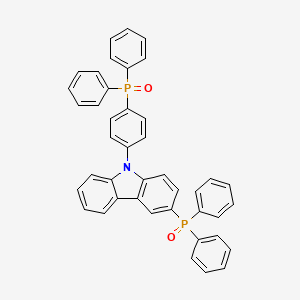

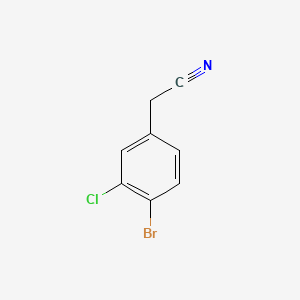

![7-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B572262.png)

